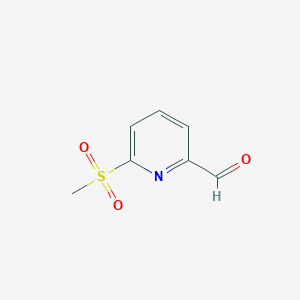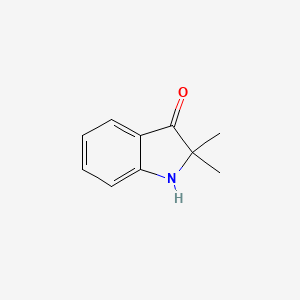![molecular formula C18H16BrFN2O2S B2942098 (Z)-2-bromo-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865248-74-4](/img/structure/B2942098.png)
(Z)-2-bromo-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They have been explored for a variety of therapeutic applications which makes this scaffold an interesting moiety for designing new broad-spectrum pharmacophore .
Synthesis Analysis
Benzothiazole derivatives are often synthesized through coupling reactions. For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediates can then be treated with various reagents to yield the final derivatives .Molecular Structure Analysis
The structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR and mass spectral data . These techniques can provide information about the functional groups present in the molecule and their arrangement.Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions depending on the functional groups present in the molecule. For example, they can participate in copper (I) catalyzed azide-alkyne cycloaddition reactions .Applications De Recherche Scientifique
Photophysical Properties
Compounds with similar structural motifs, such as benzothiazoles and their derivatives, have been investigated for their photophysical properties. For instance, zinc phthalocyanines substituted with benzothiazole-derived Schiff bases have shown high singlet oxygen quantum yields, making them promising for photodynamic therapy in cancer treatment due to their good fluorescence properties and appropriate photodegradation quantum yields (Pişkin, Canpolat, & Öztürk, 2020). Similarly, benzothiazole and benzimidazole conjugates have been developed as fluorescent sensors for metal ions, which can be used in environmental monitoring and bioimaging (Suman et al., 2019).
Antimicrobial Activity
Several studies have focused on the antimicrobial potential of benzothiazole derivatives. Fluorobenzamides containing thiazole and thiazolidine moieties have been synthesized, displaying significant antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom in these compounds enhances their antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013). Another example includes thiazolidin-4-one derivatives, which have shown promise as both antimicrobial and anticancer agents, indicating a broad spectrum of biological activities (Deep et al., 2016).
Cancer Research
The exploration of benzothiazole derivatives extends into cancer research, where these compounds have been evaluated for their anticancer properties. Co(II) complexes of thiazole-containing compounds, for example, have demonstrated potential as anticancer agents through fluorescence studies and in vitro cytotoxicity assays (Vellaiswamy & Ramaswamy, 2017). The synthesis of novel benzothiazole acylhydrazones has further contributed to this field, providing new insights into the design of effective anticancer drugs (Osmaniye et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-N-[3-(2-ethoxyethyl)-4-fluoro-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrFN2O2S/c1-2-24-11-10-22-16-14(20)8-5-9-15(16)25-18(22)21-17(23)12-6-3-4-7-13(12)19/h3-9H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEIQHHMZNRTHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-ethoxyphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2942015.png)
![5-[(3,5-dimethoxyphenyl)methylene]-2(5H)-furanone](/img/structure/B2942016.png)




![6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2942026.png)
![tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate](/img/structure/B2942027.png)
![3-(cyclopropanecarboxamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2942028.png)


![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2942035.png)
![(1S,4S,5S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2942036.png)

